



Application Note and Protocol: Purification of 1-(3-Nitrophenyl)ethanol by Recrystallization

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Audience: Researchers, scientists, and drug development professionals.

Introduction

the synthesis of various pharmaceutical and chemical products.[1] Crude 1-(3-Nitrophenyl)ethanol obtained from synthesis often contains impurities that must be removed to ensure the desired product quality and reactivity in subsequent steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures.[3] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[2][4] This document provides a detailed protocol for

1-(3-Nitrophenyl)ethanol is an organic compound that serves as a valuable intermediate in

Safety and Handling

1-(3-Nitrophenyl)ethanol is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[1][5]

the purification of **1-(3-Nitrophenyl)ethanol** using the recrystallization method.

- Hazard Statements:
 - H315: Causes skin irritation.[5]



- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]
- · Precautionary Measures:
 - P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
 - P264: Wash skin thoroughly after handling.[5]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection. [5][6]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5][7]

Data Presentation

Table 1: Physical and Chemical Properties of 1-(3-Nitrophenyl)ethanol

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	[5][8][9]
Molecular Weight	167.16 g/mol	[5][8][9]
Physical State	Solid	[5]
Melting Point	60-66 °C	[5]

| Appearance | Orange - Brown Solid Powder | [7] |

Table 2: Solvent Selection Guide for Recrystallization The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[3][10] While specific solubility data for **1-(3-Nitrophenyl)ethanol** is not readily available, data for the structurally



similar compound 1-(3-nitrophenyl)ethanone shows high solubility in acetone and moderate to low solubility in alcohols like ethanol and propanol.[11][12] This suggests that alcohols or mixed solvent systems are promising candidates. Preliminary small-scale tests are essential to determine the optimal solvent.[13]

Solvent/System	Rationale for Use	Expected Outcome
Isopropanol / Ethanol	Moderately polar solvents. The "like dissolves like" principle suggests they should dissolve this moderately polar alcohol. [13][14]	Good potential for single- solvent recrystallization. Should dissolve the compound when hot and allow crystallization upon cooling.
Ethanol / Water	A mixed solvent system. Ethanol is the "good" solvent where the compound is soluble, and water is the "bad" or "anti-solvent" where it is insoluble.[3][15] The two solvents are miscible.[16]	Effective for inducing crystallization if the compound is too soluble in pure ethanol. The proportion can be adjusted to achieve optimal recovery.
Ethyl Acetate / Hexane	A mixed solvent system with a polar "good" solvent and a non-polar "anti-solvent".	May be effective, but requires careful addition of hexane to avoid "oiling out," where the compound separates as a liquid instead of forming crystals.[13]

Experimental Protocol

This protocol outlines the general steps for recrystallization. The choice of solvent should be confirmed with small-scale trials before proceeding with the bulk material.

4.1. Materials and Equipment

- Crude 1-(3-Nitrophenyl)ethanol
- Selected recrystallization solvent (e.g., Isopropanol, or an Ethanol/Water mixture)



- Erlenmeyer flasks (2-3)
- Hot plate with stirring capability
- Magnetic stir bar
- Watch glass
- · Stemless funnel
- Fluted filter paper (for hot filtration, if needed)
- Büchner funnel and flask
- Vacuum source
- Filter paper to fit Büchner funnel
- Spatula
- Ice bath
- Drying oven or desiccator
- 4.2. Procedure
- Dissolution:
 - Place the crude 1-(3-Nitrophenyl)ethanol in an Erlenmeyer flask with a magnetic stir bar.
 - Add a minimal amount of the selected solvent (e.g., isopropanol).
 - Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent
 incrementally until the solid just dissolves completely.[13] Avoid adding a large excess of
 solvent, as this will reduce the final yield.
- Hot Filtration (Optional):



- If insoluble impurities (e.g., dust, solid by-products) are present in the hot solution, perform a hot gravity filtration.
- Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization.
- Place a fluted filter paper in the warm funnel and pour the hot solution through it into the clean, warm flask.[17]

Crystallization:

- Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature.[15] Slow cooling promotes the formation of larger, purer crystals.[18]
- If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
- Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[15]

Isolation of Crystals:

- Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom.
- Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
- Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.[4]
- Use a spatula to transfer any remaining crystals from the flask.

Washing:

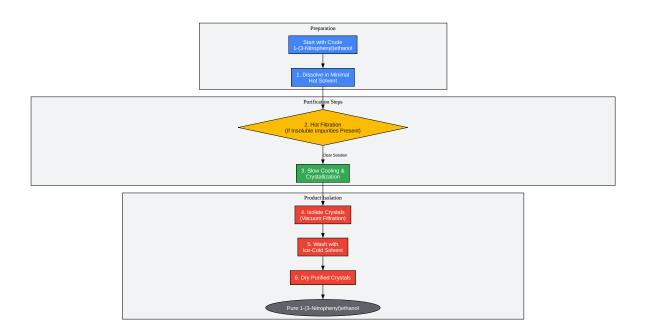
With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.[16] Use a minimal amount of cold solvent to avoid dissolving the purified product.

Drying:



- Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
- Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
- Dry the crystals completely in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.
- Once dry, weigh the purified product and calculate the percent recovery. Characterize the product by measuring its melting point.

Visualization



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Caption: Workflow for the purification of **1-(3-Nitrophenyl)ethanol** via recrystallization.



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